(2-Chloro-5-nitrophenyl)methanamine
Overview
Description
(2-Chloro-5-nitrophenyl)methanamine: is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, where the amino group is substituted with a chloronitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)methanamine typically involves the nitration of 2-chlorotoluene to form 2-chloro-5-nitrotoluene, followed by the reduction of the nitro group to an amine. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction can be achieved using catalytic hydrogenation with palladium on carbon (Pd/C) or by using chemical reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in (2-Chloro-5-nitrophenyl)methanamine can be reduced to an amino group using hydrogenation or chemical reducing agents.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: (2-Chloro-5-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: (2-Chloro-5-nitrophenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of nitro and amino substitutions on biological activity. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methanamine depends on its specific application. In general, the compound may interact with biological targets through its nitro and amino groups. These functional groups can participate in various biochemical reactions, such as redox reactions and nucleophilic substitutions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- (2-Chloro-4-nitrophenyl)methanamine
- (2-Chloro-6-nitrophenyl)methanamine
- (2-Chloro-3-nitrophenyl)methanamine
Comparison: (2-Chloro-5-nitrophenyl)methanamine is unique due to the specific positioning of the chloro and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRAPUCWHTTPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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